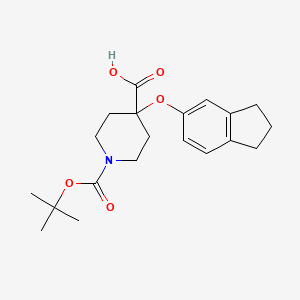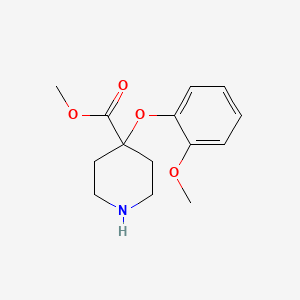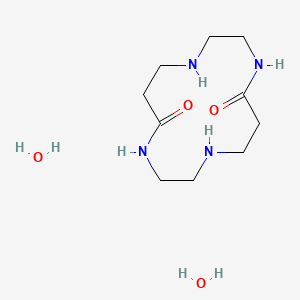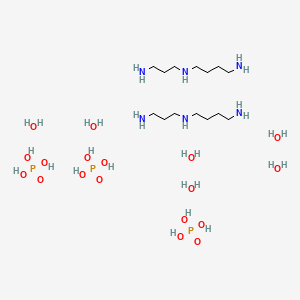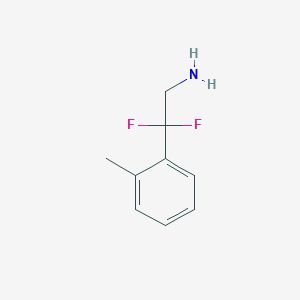
2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine
説明
2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine is a chemical compound with the IUPAC name 2,2-difluoro-2-(m-tolyl)ethan-1-amine . It has a molecular weight of 171.19 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H11F2N/c1-7-3-2-4-8(5-7)9(10,11)6-12/h2-5H,6,12H2,1H3 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 171.19 . The InChI code provides information about its molecular structure .科学的研究の応用
Hydrogen-Bonding and Crystal Engineering
Research into hydrogen-bonding patterns within certain fluoroorganic compounds, such as those related to 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine, has provided insights into crystal engineering, where understanding intermolecular interactions can lead to the development of new materials with desired physical and chemical properties (Sugiyama, 2020).
Fluorinated Polyimides
The synthesis of novel organosoluble fluorinated polyimides from diamines, which are structurally similar to this compound, has been explored for their application in creating materials that offer exceptional thermal stability, low moisture absorption, and low dielectric constants. These properties are crucial for applications in the electronics industry, where materials that can withstand high temperatures and provide electrical insulation are required (Chung & Hsiao, 2008).
Catalysis
The role of fluoroorganic compounds in catalysis, particularly in facilitating dehydrative amidation between carboxylic acids and amines, showcases the potential of derivatives of this compound in synthesizing bioactive compounds and pharmaceuticals. The efficiency of these catalysts underscores the importance of fluorinated compounds in enhancing reaction conditions and yields (Wang, Lu, & Ishihara, 2018).
Antimicrobial and Therapeutic Agents
The exploration of fluorinated amines and their derivatives in the development of antimetabolites and drugs is a critical area of pharmaceutical research. The incorporation of fluorine atoms can significantly affect the pharmacokinetic properties of therapeutic compounds, making derivatives of this compound candidates for the synthesis of biologically active molecules with improved bioavailability and stability (Li & Hu, 2005).
Novel Synthesis Approaches
Advancements in synthetic chemistry, such as the development of new pathways for synthesizing fluorinated heterocyclic scaffolds, demonstrate the potential of this compound derivatives in creating diverse and complex organic molecules. These synthetic strategies enable the construction of novel compounds with potential applications in medicinal chemistry and material science (Revanna et al., 2013).
Safety and Hazards
The compound has several hazard statements: H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and others .
特性
IUPAC Name |
2,2-difluoro-2-(2-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-7-4-2-3-5-8(7)9(10,11)6-12/h2-5H,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWKAFXECSSGFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


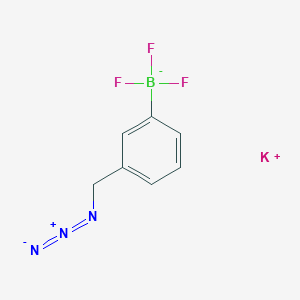
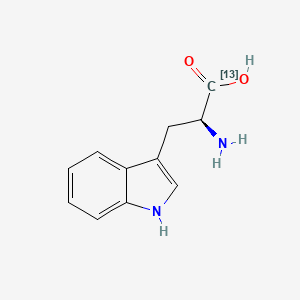
![tetrasodium;3-[[(4E)-4-[[4-[(E)-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylcyclohexa-2,5-dien-1-ylidene]amino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]imino]-2-methylcyclohexa-2,5-dien-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/no-structure.png)

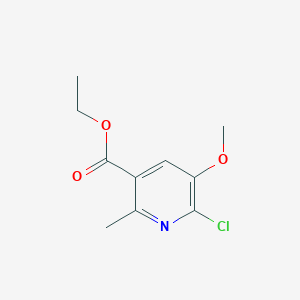
![9-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-9H-carbazole](/img/structure/B1469589.png)

![[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1469592.png)
